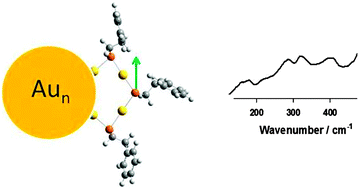Far-infrared spectra of well-defined thiolate-protected gold clusters†
Physical Chemistry Chemical Physics Pub Date: 2013-10-07 DOI: 10.1039/C3CP53845A
Abstract
The far infrared spectra of a series of well-defined gold clusters covered with 2-phenylethanethiolate were studied. The spectra of the clusters are different but the differences are subtle. The Au–S stretching vibrations give rise to bands around 300 cm−1 and below. The relative intensity of these bands changes but they shift only slightly for different clusters. A low-frequency band was identified, which is sensitive to the conformation (trans/gauche) of the 2-phenylethanethiolate ligand.


Recommended Literature
- [1] The lubrication of metal surfaces by mono- and multi-molecular layers
- [2] Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane
- [3] Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes†
- [4] Role of primary reaction initiated by 254 nm UV light in the degradation of p-nitrophenol attacked by hydroxyl radicals
- [5] Influence of nanosecond pulsed plasma on the non-enzymatic pathway for the generation of nitric oxide from l-arginine and the modification of graphite oxide to increase the solar cell efficiency†
- [6] Cobalt phosphide as a highly active non-precious metal cocatalyst for photocatalytic hydrogen production under visible light irradiation†
- [7] ZnO decorated Sn3O4 nanosheet nano-heterostructure: a stable photocatalyst for water splitting and dye degradation under natural sunlight
- [8] Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives
- [9] Gaining control on optical force by the stimulated-emission resonance effect†
- [10] Mechanical behaviour of inorganic solid-state batteries: can we model the ionic mobility in the electrolyte with Nernst–Einstein's relation?










